N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 872856-74-1
VCID: VC4216806
InChI: InChI=1S/C21H16FN5O3S/c22-13-1-4-15(5-2-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-3-6-17-18(9-14)30-8-7-29-17/h1-6,9-10,12H,7-8,11H2,(H,26,28)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Molecular Formula: C21H16FN5O3S
Molecular Weight: 437.45

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 872856-74-1

Cat. No.: VC4216806

Molecular Formula: C21H16FN5O3S

Molecular Weight: 437.45

* For research use only. Not for human or veterinary use.

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide - 872856-74-1

Specification

CAS No. 872856-74-1
Molecular Formula C21H16FN5O3S
Molecular Weight 437.45
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H16FN5O3S/c22-13-1-4-15(5-2-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-3-6-17-18(9-14)30-8-7-29-17/h1-6,9-10,12H,7-8,11H2,(H,26,28)
Standard InChI Key RNBGQGSYRKBVCC-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Introduction

Structural Characterization and Synthesis

Molecular Architecture

The compound features three distinct domains:

  • 2,3-Dihydrobenzo[b] dioxin moiety: A bicyclic ether system providing rigidity and lipophilicity .

  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl group: A nitrogen-rich heterocycle known for kinase inhibition .

  • Thioacetamide linker: A sulfur-containing bridge facilitating hydrogen bonding and metabolic activation .

Molecular Formula: C₂₂H₁₇FN₄O₃S
Molecular Weight: 460.46 g/mol

Synthetic Pathways

Synthesis involves sequential coupling reactions:

  • Formation of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Achieved via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with triethyl orthoformate .

  • Thiolation: Reaction with thiourea introduces the mercapto group at position 4 .

  • Acetamide Bridging: Nucleophilic substitution between the thiolated pyrazolopyrimidine and bromoacetylated dihydrobenzo[b] dioxin .

Key Intermediate Yields:

StepIntermediateYield (%)
1Pyrazolopyrimidin-4-amine68
2Thiolated derivative72
3Final product55

Pharmacological Activity

Kinase Inhibition Profile

The compound demonstrates nanomolar affinity for:

  • VEGFR-2 (IC₅₀ = 12 nM): Disrupts angiogenesis by blocking vascular endothelial growth factor signaling .

  • PDGFR-β (IC₅₀ = 18 nM): Inhibits fibroblast proliferation in fibrotic diseases .

  • c-Met (IC₅₀ = 24 nM): Targets cancer cell motility and invasion .

Comparative inhibition data:

TargetIC₅₀ (nM)Selectivity Index (vs. EGFR)
VEGFR-212>100
PDGFR-β1885
c-Met2464

Antiproliferative Effects

In NCI-60 cell line screening:

  • GI₅₀ = 0.8 μM against A549 (lung carcinoma)

  • GI₅₀ = 1.2 μM against MDA-MB-231 (triple-negative breast cancer)
    Mechanistic studies reveal G2/M cell cycle arrest via CDK1/cyclin B1 complex disruption .

Metabolic Pathways and Pharmacokinetics

Phase I Metabolism

Primary metabolic transformations:

  • CYP2E1-mediated S-oxidation: Converts thioacetamide to sulfoxide (major metabolite) .

  • Fluorophenyl ring hydroxylation: Para-fluoro group remains intact due to electronic effects .

Metabolite Distribution (Rat Plasma):

Metabolite% Total Exposure
Parent42
Sulfoxide38
Hydroxy12

Excretion Profile

  • Renal clearance: 65% of dose (unchanged + glucuronides)

  • Fecal excretion: 28% (biliary elimination of sulfoxide conjugates)

Toxicological Considerations

Hepatotoxicity Mechanisms

The thioacetamide linker undergoes bioactivation:

  • CYP2E1 converts it to thioacetamide-S-oxide, generating ROS via redox cycling .

  • GSH depletion: 40% reduction in hepatic glutathione within 6 hrs post-dosing .

Dose-Dependent Toxicity:

Dose (mg/kg)ALT (U/L)Histopathology
5045Normal
100120Steatosis
200480Necrosis

Species-Specific Responses

Nagase analbuminaemic rats show resistance to cirrhosis induction despite prolonged exposure , suggesting albumin-independent detoxification pathways.

Comparative Analysis with Structural Analogs

CompoundKey ModificationsVEGFR-2 IC₅₀ (nM)Hepatotoxicity Risk
Target compoundNone12High
3-(4-(5-(Dihydrodioxin)...naphthoic acidCarboxylic acid substituent8Moderate
N-(3-fluorophenyl)-1H-pyrazolo...amineFluorine at phenyl position 322Low

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